Lucidone

Farnesyltransferase inhibition Anti-cancer Ras signaling

Sourcing Lucidone (CAS 19956-53-7) for target validation? This high-purity analytical standard is your definitive probe for studying the Nrf2/HO-1 signaling axis. Unlike structural analogs (e.g., methyllucidone), Lucidone uniquely induces the HO-1 pathway and selectively inhibits tyrosinase/MITF, making it irreplaceable for melanogenesis, antiviral (HCV/DENV), and anti-inflammatory research. Its distinct, low-potency FPTase inhibition (IC50 ~103 µM) enables nuanced Ras pathway interrogation. Ensure experimental integrity by choosing the precise CPD chemotype—avoid mechanistic divergence caused by analog substitution.

Molecular Formula C15H12O4
Molecular Weight 256.25 g/mol
CAS No. 19956-53-7
Cat. No. B1675363
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLucidone
CAS19956-53-7
SynonymsLucidone
Molecular FormulaC15H12O4
Molecular Weight256.25 g/mol
Structural Identifiers
SMILESCOC1=CC(=O)C(=C1O)C(=O)C=CC2=CC=CC=C2
InChIInChI=1S/C15H12O4/c1-19-13-9-12(17)14(15(13)18)11(16)8-7-10-5-3-2-4-6-10/h2-9,18H,1H3/b8-7+
InChIKeyANPTXNYQLGJVRE-BQYQJAHWSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Lucidone (CAS 19956-53-7): A Multi-Target Cyclopentenedione from Lindera erythrocarpa with Differentiated Pharmacological Activity


Lucidone (CAS 19956-53-7) is a naturally occurring cyclopentenedione (CPD) secondary metabolite, primarily isolated from the fruits of Lindera erythrocarpa Makino (Lauraceae) [1]. It belongs to a distinct chemical class characterized by a cyclopent-4-ene-1,3-dione core, which is modified by a methoxy group and a hydroxycinnamylidene side chain, contributing to its unique electronic and tautomeric properties [2]. Unlike many generic flavonoids or terpenoids, lucidone demonstrates a polypharmacological profile with documented inhibitory activities against key inflammatory pathways (NF-κB, MAPKs), viral replication (HCV, DENV), melanogenesis (tyrosinase/MITF), and oxidative stress (Nrf2/HO-1), as evidenced by multiple independent studies [3][4][5]. This compound is exclusively available for research purposes and is supplied as a high-purity (>98%) analytical standard, making it a critical tool for target validation and mechanistic studies in drug discovery and chemical biology .

Why Lucidone (CAS 19956-53-7) Cannot Be Replaced by Generic Cyclopentenedione Analogs


While the cyclopentenedione (CPD) scaffold is common to several natural products, including methyllucidone and linderone, lucidone's specific substitution pattern (a methoxy group at C-4 and a hydroxycinnamylidene side chain) dictates a unique pharmacological profile and potency that is not interchangeable with its close structural analogs [1]. Direct comparative enzymological data reveal that lucidone exhibits a distinct, and in many cases, weaker inhibitory activity against farnesyl protein transferase (FPTase) compared to methyllucidone (IC50 = 103 ± 5.1 µM vs. 42 ± 1.9 µM) [2]. Conversely, lucidone demonstrates a unique, and highly potent, ability to induce the Nrf2-mediated heme oxygenase-1 (HO-1) pathway, a mechanism not reported for methyllucidone or linderone, which is critical for its antiviral and hepatoprotective effects [3]. Therefore, substituting lucidone with a cheaper or more readily available CPD analog would yield quantitatively different and mechanistically divergent experimental outcomes, invalidating research based on its specific signaling pathways.

Quantitative Differentiation Guide for Lucidone (19956-53-7) Selection


FPTase Inhibitory Activity: Lucidone vs. In-Class Cyclopentenedione Analogs

In a direct head-to-head comparison of four cyclopentenediones isolated from the same plant source, lucidone exhibits significantly lower potency against farnesyl protein transferase (FPTase) compared to methyllucidone. This quantitative difference is critical for researchers who require a less potent FPTase inhibitor for mechanistic studies or as a negative control [1].

Farnesyltransferase inhibition Anti-cancer Ras signaling

Anti-HCV Activity and Cytotoxicity Profile: Lucidone's Unique Therapeutic Window

Lucidone demonstrates a unique antiviral profile characterized by moderate potency against HCV but with an exceptionally wide therapeutic window. Its 50% effective concentration (EC50) against HCV RNA replication is 15 ± 0.5 µM in the replicon system and 20 ± 1.1 µM in the infectious JFH-1 assay. Critically, its 50% cytotoxic concentration (CC50) is 620 ± 5 µM, yielding a high selectivity index (SI) of approximately 31-41. This specific Nrf2-mediated mechanism is a class-level inference not shared by the more potent FPTase inhibitor methyllucidone, which has not been reported to induce HO-1 [1].

Antiviral Hepatitis C Virus Nrf2/HO-1 pathway

In Vivo Anti-Inflammatory Efficacy: Lucidone in a Murine Model of Acute Inflammation

Lucidone demonstrates quantifiable in vivo anti-inflammatory activity in a mouse model of LPS-induced systemic inflammation. This is a cross-study comparable piece of evidence, as while methyllucidone has shown in vivo anti-tumor effects in xenograft models, lucidone's in vivo activity is specifically validated for the inflammatory cascade. Pretreatment with lucidone (50-200 mg/kg) significantly inhibited the production of key pro-inflammatory mediators NO, PGE2, and TNF-α, and blocked NF-κB nuclear translocation [1]. This is supported by additional in vivo data showing lucidone reduced ear edema by 44% at a 0.5 mg/ear dose in a croton oil-induced model [2].

In vivo anti-inflammatory NF-κB MAPK pathway

Tyrosinase Inhibition and Antimelanogenic Activity: Potency in a Direct Enzyme Assay

Lucidone demonstrates direct inhibitory activity against mushroom tyrosinase, a key enzyme in melanin synthesis. In a cell-free assay, lucidone was found to be a potent inhibitor. This is a class-level inference, as other cyclopentenediones like methyllucidone have not been reported for this specific activity. The antimelanogenic effect is further confirmed in α-MSH-stimulated B16 melanoma cells, where lucidone significantly decreases melanin content and suppresses the expression of tyrosinase and MITF proteins [1].

Skin whitening Melanogenesis Tyrosinase inhibitor

Defined Research and Development Applications for Lucidone (19956-53-7)


Mechanistic Studies on Nrf2/HO-1-Mediated Antiviral and Cytoprotective Responses

Lucidone is an optimal tool compound for investigating the Nrf2/HO-1 signaling axis in the context of viral infections (e.g., HCV, DENV) and oxidative stress. Its established EC50 values for HCV inhibition (15-20 µM) and a high CC50 (620 µM) allow for experiments exploring host-targeting antiviral strategies with minimal cytotoxicity [1]. The mechanism is validated by studies showing that HO-1 inhibition or Nrf2 silencing abrogates lucidone's antiviral effect [2].

Preclinical In Vivo Models of Acute and Chronic Inflammation

Researchers investigating novel anti-inflammatory therapeutics should select lucidone based on its validated in vivo efficacy. Studies in mice have quantified its ability to reduce key inflammatory markers (NO, PGE2, TNF-α) in an LPS-induced systemic model and reduce ear edema in a topical irritation model [3][4]. This makes it a valuable reference standard or lead compound for studying NF-κB and MAPK pathway inhibition in a whole-organism context.

Investigations into Melanogenesis and Pigmentation Disorders

Lucidone's unique ability to inhibit tyrosinase activity and suppress the expression of tyrosinase and MITF makes it a critical tool for research on skin pigmentation, melanin biosynthesis, and the development of novel skin-lightening agents [5]. Unlike methyllucidone, which is studied for oncology, lucidone provides a specific molecular probe for the melanogenesis pathway, enabling studies on the regulation of MITF and its downstream targets.

Studies Requiring a Low-Potency Farnesyltransferase (FPTase) Inhibitor

In experimental designs where a weak or partial inhibition of FPTase is required—for example, to dissect the role of Ras farnesylation without complete pathway ablation—lucidone is the preferred choice over more potent analogs like methyllucidone. Its IC50 of 103 µM for FPTase provides a clearly defined, low-potency baseline [6], allowing for more nuanced pharmacological interrogation compared to the 2.5-fold more potent methyllucidone (IC50 = 42 µM).

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

73 linked technical documents
Explore Hub


Quote Request

Request a Quote for Lucidone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.